molecular formula C13H14N2O4S3 B2561604 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 941886-08-4

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2561604
CAS No.: 941886-08-4
M. Wt: 358.45
InChI Key: VIGDNGFXLQJUHV-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative of significant interest in chemical and biological research. This compound is characterized by a thiophene-2-sulfonamide group linked to a phenyl ring that is substituted with a 1,1-dioxidoisothiazolidine moiety, a functional group known as a cyclic sulfonamide . Sulfonamides are a foundational class of compounds in medicinal chemistry, renowned for their ability to inhibit essential enzymes . The mechanism of action for many sulfonamide-based inhibitors involves the functional group mimicking the structure of a natural substrate, thereby competitively binding to enzymatic active sites . Specifically, antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis . While the specific molecular targets of this compound are a subject of ongoing investigation, its structural features make it a valuable building block for developing more complex molecules and a potential tool compound for probing biological pathways . Research into similar compounds featuring the 1,1-dioxidoisothiazolidine motif has demonstrated potent inhibitory activity against ion channels like Kv1.3, suggesting potential applications in neurobiological and immunological research . Furthermore, sulfonamide derivatives are actively studied for a range of pharmacological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties . This product is intended for research purposes in chemistry, biology, and drug discovery as a synthetic intermediate or a candidate for biological screening. Please note: This product is For Research Use Only and is not approved for human or veterinary use. It is strictly prohibited to introduce this product into humans or animals .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S3/c16-21(17)9-3-7-15(21)12-5-1-4-11(10-12)14-22(18,19)13-6-2-8-20-13/h1-2,4-6,8,10,14H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGDNGFXLQJUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiophene-2-sulfonyl chloride with 3-aminophenyl-1,1-dioxidoisothiazolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects of the compound. Additionally, the thiophene ring and dioxidoisothiazolidinyl moiety may interact with other biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound may confer superior oxidative stability compared to imidazole-methyl or thiazole substituents in analogs like compound 5 .

Synthetic Efficiency: Pd-mediated coupling (as in ) offers regioselectivity for complex aryl-aryl bonds, but CuI-catalyzed methods (e.g., compound 5) are cost-effective for simpler heteroaryl attachments . Thiazinone sulfonamides () utilize a one-pot CSI-based route, enabling rapid diversification but requiring careful control of exothermic reactions .

Research Findings and Pharmacological Implications

  • AT2 Receptor Targeting: Compounds like 5 and 9 exhibit nanomolar affinity for AT2 receptors, suggesting that the target compound’s isothiazolidin dioxide group could further optimize receptor-ligand interactions .
  • Metabolic Stability: The 1,1-dioxidoisothiazolidin moiety is resistant to hepatic sulfoxide reductases, a critical advantage over non-oxidized thiazolidine analogs .
  • Comparative Limitations: Unlike thiazinone derivatives (), thiophene sulfonamides lack a fused ring system, which may reduce conformational rigidity and affect target binding .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological evaluation, highlighting key research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isothiazolidinone core followed by sulfonamide coupling. The characterization of the compound is performed using various spectroscopic techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry : To confirm molecular weight and structure.

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties. The compound has been evaluated for its activity against various bacterial strains. Studies indicate that it exhibits significant bacteriostatic effects, potentially due to the inhibition of folate synthesis pathways in bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), have shown promising results.

Cell Line IC50 (µM) Treatment Duration
A54911.2072 hours
MCF-715.7372 hours

The observed IC50 values indicate that the compound has moderate cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies help predict binding affinities and elucidate mechanisms of action.

Key Findings from Docking Studies

  • Target Proteins : The compound showed favorable binding interactions with several proteins involved in cancer pathways.
  • Binding Affinities : Docking scores indicated strong interactions with target sites, suggesting a mechanism that could inhibit tumor growth.

Case Studies

Several case studies have documented the biological activity of related sulfonamide compounds, providing a context for understanding the efficacy of this compound.

  • Case Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of sulfonamide derivatives and tested their antimicrobial properties against resistant strains. The study highlighted the importance of structural modifications in enhancing activity.
  • Case Study on Anticancer Activity :
    • A comparative study evaluated various thiophene-based sulfonamides for their anticancer properties. Compounds similar to this compound exhibited significant cytotoxic effects, reinforcing the potential of this class of compounds in cancer treatment.

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